5-(5-Phenylpentan-2-yl)benzene-1,3-diol
Description
5-(5-Phenylpentan-2-yl)benzene-1,3-diol is a synthetic phenolic compound featuring a resorcinol core (benzene-1,3-diol) substituted at the 5-position with a 5-phenylpentan-2-yl chain. The phenylpentyl chain likely enhances lipophilicity, influencing membrane interaction and bioavailability compared to aliphatic or unsaturated analogs .
Properties
CAS No. |
54540-51-1 |
|---|---|
Molecular Formula |
C17H20O2 |
Molecular Weight |
256.34 g/mol |
IUPAC Name |
5-(5-phenylpentan-2-yl)benzene-1,3-diol |
InChI |
InChI=1S/C17H20O2/c1-13(15-10-16(18)12-17(19)11-15)6-5-9-14-7-3-2-4-8-14/h2-4,7-8,10-13,18-19H,5-6,9H2,1H3 |
InChI Key |
DJNQFKJTTYUIFP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCC1=CC=CC=C1)C2=CC(=CC(=C2)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Modifications in 5-Substituted Resorcinols
The biological activity of 5-substituted benzene-1,3-diols is highly dependent on the substituent’s length, branching, and electronic properties. Below is a comparative analysis:
Table 1: Key Structural and Functional Differences
*2PCET: Two-proton-coupled electron transfer.
Key Findings from Comparative Studies
Lipophilicity and Bioavailability
- Branched vs. Linear Chains: Branched alkyl chains (e.g., 5-(1,1-dimethylheptyl)resorcinol) exhibit enhanced neuroprotective potency (>50% at 1 μM) compared to linear chains due to improved membrane partitioning .
- Aromatic vs. Aliphatic Substituents : The phenyl group in 5-(5-phenylpentan-2-yl)benzene-1,3-diol may enhance binding to aromatic protein pockets, unlike aliphatic analogs like olivetol or climacostol .
Antioxidant Activity
- Catechol vs. Resorcinol Moieties: Piceatannol’s catechol group enables concerted 2PCET, making it a superior O₂•⁻ scavenger compared to resveratrol (resorcinol core) and dihydroresveratrol (saturated linker) .
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